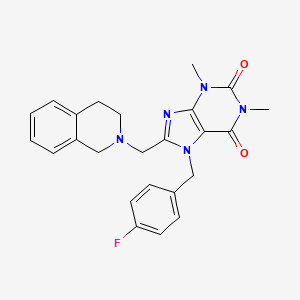
8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a fascinating compound belonging to the family of purine derivatives. These compounds are known for their wide range of biological activities and applications in medicinal chemistry. This specific compound is characterized by its complex structure, which includes both isoquinoline and purine moieties, making it an interesting subject for synthetic and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
To synthesize 8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione, chemists typically start with readily available starting materials and employ a series of steps involving condensation, alkylation, and cyclization reactions. Specific conditions, such as temperature, solvent, and catalysts, are chosen to optimize yields and purity.
Condensation: : A common starting point involves the condensation of 3,4-dihydroisoquinoline with an appropriate aldehyde to form a key intermediate.
Alkylation: : The intermediate is then subjected to alkylation using 4-fluorobenzyl bromide, introducing the fluorobenzyl group.
Cyclization: : Finally, cyclization reactions facilitate the formation of the purine ring structure, completing the synthesis.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow chemistry techniques, which provide improved control over reaction parameters and yield. Standard industrial equipment such as reactors, separators, and crystallizers are used to ensure the efficiency and reproducibility of the process.
化学反应分析
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.
Reduction: : Reduction reactions can be used to simplify the structure or modify certain functional groups.
Substitution: : Various substitution reactions can be performed to replace specific atoms or groups with alternative functionalities.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reducing Agents: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution Reagents: : Halides (e.g., NaCl) or nucleophiles (e.g., NaOH, NH3).
Major Products
The products formed from these reactions can vary significantly depending on the conditions and reagents used. Typically, oxidation products include quinones or hydroxylated derivatives, while reduction products might include amines or reduced hydrocarbons. Substitution reactions can yield a wide range of substituted purine derivatives.
科学研究应用
This compound has garnered significant interest in various fields of scientific research, including:
Chemistry: : Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: : Investigated for potential therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: : Utilized in the development of new materials or as a catalyst in certain industrial processes.
作用机制
The mechanism by which 8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione exerts its effects involves interactions at the molecular level. It may target specific enzymes or receptors, modulating their activity through binding interactions. These interactions can trigger a cascade of biochemical events, ultimately leading to the observed biological effects.
相似化合物的比较
When compared to other purine derivatives, 8-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-7-(4-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione stands out due to its unique structural features and functional groups. Similar compounds include:
Caffeine (1,3,7-trimethylxanthine): : A well-known stimulant with a simpler structure lacking the isoquinoline and fluorobenzyl groups.
Theobromine (3,7-dimethylxanthine): : Another stimulant with a less complex structure compared to our compound.
Pentoxifylline (1-(5-oxohexyl)-3,7-dimethylxanthine): : A drug used to improve blood flow, differing in the alkyl side chains and lacking the fluorobenzyl group.
The presence of the isoquinoline and fluorobenzyl groups in our compound potentially enhances its binding affinity and specificity for certain biological targets, making it a more potent and selective agent in various applications.
属性
IUPAC Name |
8-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-7-[(4-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN5O2/c1-27-22-21(23(31)28(2)24(27)32)30(13-16-7-9-19(25)10-8-16)20(26-22)15-29-12-11-17-5-3-4-6-18(17)14-29/h3-10H,11-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONHSGWNKFCGCRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC4=CC=CC=C4C3)CC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
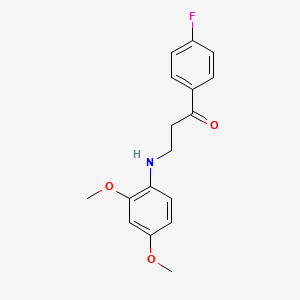
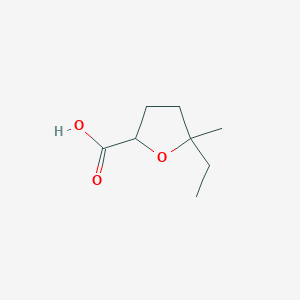
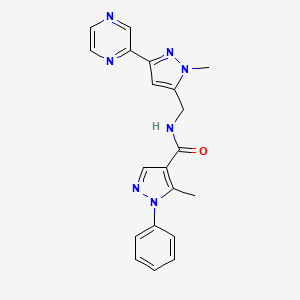
![(E)-N-(benzo[d]thiazol-2-yl)-4-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanamide](/img/structure/B2482873.png)
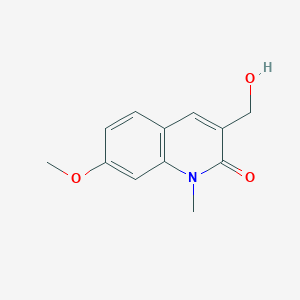
![2-benzyl-1-[(4-methylphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2482875.png)

![1-[(3-chlorophenyl)methyl]-4-nitro-1H-pyrazole-3-carboxylic acid](/img/structure/B2482879.png)
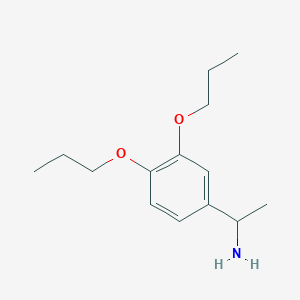
![3-(2,4-difluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2482881.png)
![(3As,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine;hydrochloride](/img/structure/B2482882.png)
![3-(3-fluorophenyl)-8-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2482884.png)
![N-(3-acetylphenyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2482885.png)
![3-hydroxy-N'-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2482887.png)
